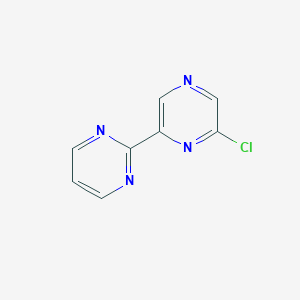

2-Chloro-6-pyrimidin-2-ylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-6-pyrimidin-2-ylpyrazine is a chemical compound with the CAS Number: 2162551-28-0. It has a molecular weight of 192.61. The IUPAC name for this compound is 2-(6-chloropyrazin-2-yl)pyrimidine . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is a powder .

Scientific Research Applications

- Targeted Kinase Inhibitors : 2-Chloro-6-pyrimidin-2-ylpyrazine derivatives have been investigated as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and inhibiting specific kinases can lead to potential therapeutic interventions for cancer, inflammatory diseases, and other disorders .

- Antiviral Agents : Researchers explore the antiviral activity of this compound against specific viruses. Its structural features may allow for interactions with viral enzymes or proteins, making it a candidate for drug development .

- Organic Semiconductors : 2-Chloro-6-pyrimidin-2-ylpyrazine derivatives have been studied for their semiconducting properties. These compounds can be incorporated into organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (solar cells) .

- Light-Emitting Materials : Researchers investigate their luminescent properties, aiming to develop efficient organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Transition Metal Complexes : The pyrazine ring in 2-Chloro-6-pyrimidin-2-ylpyrazine can coordinate with transition metals. Researchers explore its potential as a ligand in catalytic reactions, including cross-coupling reactions and C–H activation .

- Herbicides and Fungicides : Investigating the herbicidal and fungicidal properties of this compound may lead to the development of environmentally friendly agrochemicals. These could help protect crops from pests and diseases .

- Sensor Platforms : Researchers explore the use of 2-Chloro-6-pyrimidin-2-ylpyrazine derivatives as sensing materials. These compounds may exhibit selective interactions with specific analytes, making them suitable for chemical sensors and biosensors .

- Building Blocks for MOFs : The pyrazine moiety in this compound can serve as a linker in constructing MOFs. These porous materials find applications in gas storage, separation, and catalysis .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Agrochemicals and Crop Protection

Analytical Chemistry and Sensors

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Mechanism of Action

Target of Action

A receptor is a cellular component that the drugs bind to and produce cellular action .

Mode of Action

It is known that the interaction of a drug with its targets can result in various changes, such as the inhibition or activation of the target, which can lead to a therapeutic effect .

Biochemical Pathways

It is known that drugs can affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug .

Result of Action

It is known that the action of a drug can result in various molecular and cellular effects, which can lead to a therapeutic effect .

Action Environment

It is known that environmental factors can influence the action of a drug .

properties

IUPAC Name |

2-chloro-6-pyrimidin-2-ylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-7-5-10-4-6(13-7)8-11-2-1-3-12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUOJBZPEKWJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=CC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2162551-28-0 |

Source

|

| Record name | 2-chloro-6-(pyrimidin-2-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2430476.png)

![5-Bromo-1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2430478.png)

![2-tert-butyl-4-methyl-6-(methylsulfanyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2430479.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2430483.png)

![6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2430487.png)

![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)